4-Acetamido-N-(4-iodophenyl)butanamide
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Overview
Description
4-Acetamido-N-(4-iodophenyl)butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound specifically features an acetamido group and an iodophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-(4-iodophenyl)butanamide typically involves the following steps:
Acetylation: The starting material, 4-iodoaniline, undergoes acetylation with acetic anhydride to form N-(4-iodophenyl)acetamide.
Butanoylation: The N-(4-iodophenyl)acetamide is then reacted with butanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-(4-iodophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Acetamido-N-(4-iodophenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-(4-iodophenyl)butanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-N-(4-chlorophenyl)butanamide
- 4-Acetamido-N-(4-bromophenyl)butanamide
- 4-Acetamido-N-(4-fluorophenyl)butanamide
Comparison
Compared to its analogs, 4-Acetamido-N-(4-iodophenyl)butanamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in certain chemical and biological contexts. The larger atomic radius and higher electronegativity of iodine compared to chlorine, bromine, and fluorine can lead to distinct chemical behaviors and interactions.
Properties
CAS No. |
50841-34-4 |
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Molecular Formula |
C12H15IN2O2 |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
4-acetamido-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C12H15IN2O2/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
LWNOERVCHYHGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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